5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole
Overview
Description
5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This specific compound is characterized by the presence of chloromethyl and methoxymethyl groups attached to the oxazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole typically involves the chloromethylation of 3-(methoxymethyl)-1,2-oxazole. This can be achieved using chloromethyl chlorosulfate as a chloromethylating agent in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of phase-transfer catalysts can enhance the efficiency of the chloromethylation reaction, allowing for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form saturated heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazoles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated heterocycles.
Scientific Research Applications
5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for cell tracking and imaging.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The methoxymethyl group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural: Similar in structure but contains a furan ring instead of an oxazole ring.
5-(Chloromethyl)meconin: Contains a similar chloromethyl group but differs in the overall structure and functional groups.
Uniqueness
5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole is unique due to its oxazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds like 5-(Chloromethyl)furfural and 5-(Chloromethyl)meconin. Its combination of chloromethyl and methoxymethyl groups makes it a versatile intermediate in various synthetic applications.
Properties
IUPAC Name |
5-(chloromethyl)-3-(methoxymethyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2/c1-9-4-5-2-6(3-7)10-8-5/h2H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGYGPPIFVYPHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617064 | |
Record name | 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71495-01-7 | |
Record name | 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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